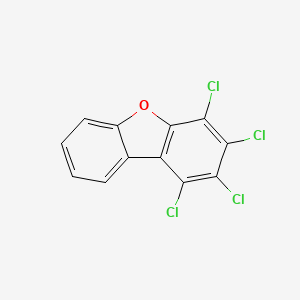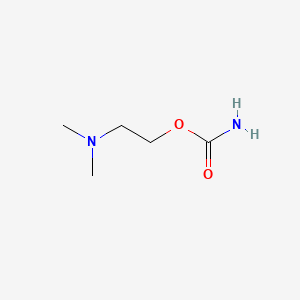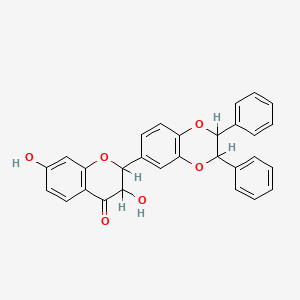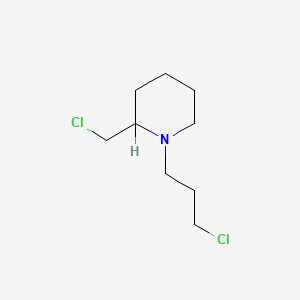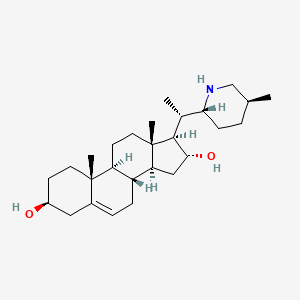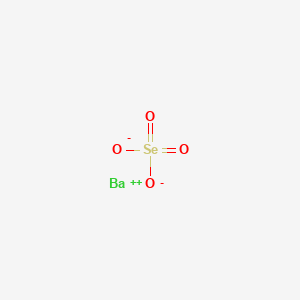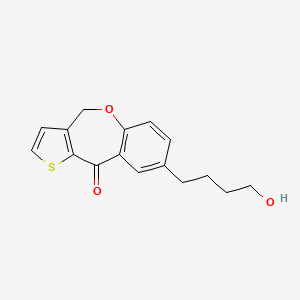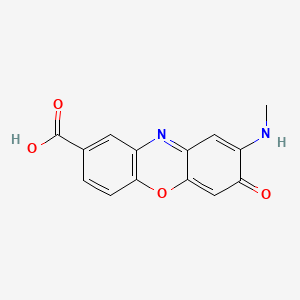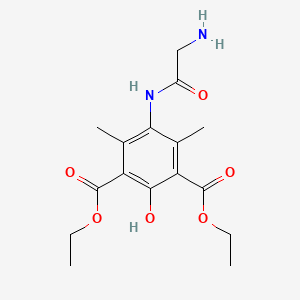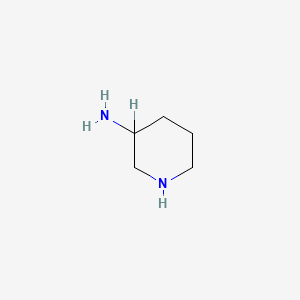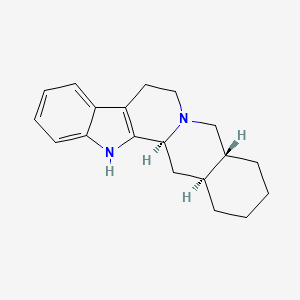
Yohimban
Overview
Description
Yohimban is a chemical compound with the molecular formula C19H24N2 and a molar mass of 280.415 g·mol−1 . It is the base chemical structure of various alkaloids found in the Rauvolfia and Corynanthe plant genera, including yohimbine, rauwolscine, corynanthine, ajmalicine, reserpine, deserpidine, and rescinnamine . This compound is known for its complex structure, which includes a dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of yohimban involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of appropriate precursors to form the indole and isoquinoline rings, followed by further functionalization to achieve the desired stereochemistry . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the correct formation of the this compound structure.
Industrial Production Methods
Industrial production of this compound and its derivatives often involves extraction from natural sources, such as the bark of Pausinystalia yohimbe and Rauvolfia serpentina . These plants are rich in yohimbine and other related alkaloids, which can be isolated and purified using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions
Yohimban undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as yohimbine.
Substitution: Substitution reactions, particularly on the indole and isoquinoline rings, can produce a wide range of this compound derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired products.
Major Products Formed
Major products formed from these reactions include yohimbine, rauwolscine, and other related alkaloids, each with unique pharmacological properties .
Scientific Research Applications
Yohimban and its derivatives have a wide range of scientific research applications:
Mechanism of Action
Yohimban exerts its effects primarily through its interaction with alpha-2 adrenergic receptors . By blocking these receptors, this compound increases the release of norepinephrine and adrenaline, leading to enhanced sympathetic nervous system activity . This mechanism is responsible for its stimulant and aphrodisiac effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to yohimban include:
- Yohimbine
- Rauwolscine
- Corynanthine
- Ajmalicine
- Reserpine
- Deserpidine
- Rescinnamine
Uniqueness
This compound is unique due to its complex structure, which serves as the backbone for various pharmacologically active alkaloids . Its ability to interact with multiple molecular targets makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
(1S,15R,20S)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-8,13-14,18,20H,1-2,5-6,9-12H2/t13-,14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPDIHMJFPDGMY-DEYYWGMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN3CCC4=C(C3CC2C1)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C1)NC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-06-8 | |
| Record name | Yohimban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yohimbane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YOHIMBANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2D2XM7CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



